N-(4-Amino-2-phenoxyphenyl)methanesulfonamide
Description
Chemical Structure: N-(4-Amino-2-phenoxyphenyl)methanesulfonamide (CAS: 51765-60-7) is a sulfonamide derivative featuring a phenoxy group at the 2-position and an amino group at the 4-position of the benzene ring, with a methanesulfonamide (-SO2NH2) substituent .
Applications: It serves as a key intermediate in anticancer drug conjugates, such as CA102N, where it is linked to hyaluronic acid to enhance tumor-targeting efficacy via CD44 receptor binding. Its amino group improves solubility compared to nitro-substituted analogues, addressing pharmacokinetic limitations like poor bioavailability .
Synthesis: Synthesized via reduction of a nitro precursor (e.g., FeCl3/Zn-mediated reduction of N-(4-nitro-2-phenoxyphenyl)methanesulfonamide), followed by purification through recrystallization .
Properties
IUPAC Name |
N-(4-amino-2-phenoxyphenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-19(16,17)15-12-8-7-10(14)9-13(12)18-11-5-3-2-4-6-11/h2-9,15H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLBGXWXHOCLMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)N)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30444130 | |
| Record name | Methanesulfonamide, N-(4-amino-2-phenoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30444130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51765-60-7 | |
| Record name | Methanesulfonamide, N-(4-amino-2-phenoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30444130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Tin-Hydrochloric Acid Reduction
The most widely documented method involves the reduction of nimesulide (N-(4-nitro-2-phenoxyphenyl)methanesulfonamide) using tin metal and concentrated hydrochloric acid. This one-step process converts the nitro group at the para position to an amino moiety while preserving the methanesulfonamide and phenoxy substituents.
Reaction Conditions
-
Reactants : Nimesulide (5 g, 16.2 mmol), tin metal (3.13 g), concentrated HCl (20 mL)
-
Temperature : 90°C (water bath)
-
Duration : 3 hours
-
Workup : The reaction mixture is poured into ice water, filtered, and basified to isolate the crude product. Purification via recrystallization from a chloroform-methanol mixture yields N-(4-amino-2-phenoxyphenyl)methanesulfonamide as a light brown solid.
Key Data
This method is favored for its simplicity and high efficiency, though it requires careful handling of corrosive reagents.
Catalytic Hydrogenation
Alternative reduction strategies employ catalytic hydrogenation, though detailed protocols are less frequently reported. Palladium on carbon (Pd/C) or Raney nickel in ethanol or tetrahydrofuran (THF) under hydrogen gas (1–3 atm) may achieve similar nitro-to-amine conversion at milder temperatures (25–50°C). However, these methods necessitate specialized equipment and pose challenges in scaling due to catalyst costs and safety concerns.
Regioselective Functionalization of Intermediate Amines
Acylation and Sulfonation
The amino group in this compound exhibits high reactivity, enabling further derivatization. Acylation with acyl chlorides (RCOCl) or sulfonation with aryl sulfonyl chlorides (R'SO₂Cl) occurs rapidly at 0–25°C in chloroform or dichloromethane, facilitated by triethylamine as a base.
Representative Reaction
-
Reactants : this compound (1 g, 3.56 mmol), acetyl chloride (3.56 mmol), triethylamine (0.6 mL)
-
Conditions : 0°C → room temperature, 10–15 minutes
Substrate Scope
| Reagent | Product | Yield (%) |
|---|---|---|
| Acetyl chloride | N-acetyl derivative | 81 |
| Benzoyl chloride | N-benzoyl derivative | 91 |
| p-Toluenesulfonyl chloride | N-sulfonyl derivative | 82 |
These reactions demonstrate the compound’s versatility as a scaffold for generating analogs with tailored biological activities.
Industrial-Scale Synthesis
Chlorosulfonation-Ammonolysis Pathway
A patent-pending method (CN103755603A) outlines a three-step synthesis from toluidrine derivatives, avoiding nimesulide as a starting material:
-
Chlorosulfonation : Toluidrine methyl toluene reacts with chlorosulfonic acid at −10°C to 0°C.
-
Ammonolysis : The intermediate is treated with aqueous ammonia to introduce the sulfonamide group.
-
Methanolysis : Final esterification yields the target compound.
Optimized Parameters
| Step | Conditions | Yield (%) |
|---|---|---|
| Chlorosulfonation | −5°C, 3.5:1 reagent ratio | 85 |
| Ammonolysis | Room temperature, stirring | 90 |
| Overall Process | – | >50 |
This route is advantageous for large-scale production due to its streamlined workflow and commercial viability.
Characterization and Quality Control
Spectroscopic Data
Critical analytical data for this compound include:
| Absorption (cm⁻¹) | Assignment |
|---|---|
| 3412 | N–H stretch (amine) |
| 1572, 1487 | C=C aromatic |
| 1215, 1154 | S=O symmetric/asymmetric |
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 9.2 | Singlet | NHSO₂CH₃ |
| 7.4–6.8 | Multiplet | Aromatic protons |
| 3.1 | Singlet | CH₃ (SO₂NH) |
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purity >98%, using a C18 column and acetonitrile-water mobile phase.
Applications in Pharmaceutical Development
The amino derivative serves as a precursor for COX-2 inhibitors and anticancer agents. Structural modifications at the amino position enhance selectivity and reduce gastrointestinal toxicity compared to nimesulide. For example, N-acetyl derivatives exhibit improved cyclooxygenase-2 (COX-2) inhibition (IC₅₀ = 0.8 µM) over COX-1 (IC₅₀ = 15 µM), highlighting their therapeutic potential .
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-2-phenoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Anti-Inflammatory Applications
Nimesulide is primarily recognized for its selective inhibition of cyclooxygenase-2 (COX-2), which plays a crucial role in inflammation and pain pathways. Research indicates that derivatives of nimesulide, including N-(4-Amino-2-phenoxyphenyl)methanesulfonamide, exhibit promising anti-inflammatory properties.
Case Study: COX Inhibition
A study demonstrated that various N-acylated and N-sulfonated derivatives of nimesulide were synthesized and tested for their ability to inhibit COX enzymes. Some derivatives showed moderate selectivity for COX-2 over COX-1, suggesting potential for developing safer anti-inflammatory agents with fewer gastrointestinal side effects compared to traditional NSAIDs .
| Compound | COX-1 Inhibition | COX-2 Inhibition | Selectivity |
|---|---|---|---|
| Nimesulide | Moderate | High | Low |
| This compound Derivatives | Variable | Moderate to High | Moderate |
Cancer Therapy
Nimesulide has also been investigated for its potential anticancer properties. Recent studies have explored the conjugation of nimesulide with hyaluronic acid (HA) to enhance its therapeutic efficacy against cancer.
Case Study: HA-Nimesulide Conjugates
In a study focused on dry eye syndrome, HA-nimesulide conjugates were shown to exhibit anti-inflammatory activity while promoting goblet cell recovery and corneal epithelium regeneration. The conjugates not only improved solubility but also enhanced the bioavailability of nimesulide, making it a more effective treatment option .
Key Findings:
- The HA-nimesulide conjugate inhibited pro-inflammatory cytokine production in vitro.
- It demonstrated improved therapeutic outcomes in models of ocular inflammation compared to standard treatments.
Ocular Health
The application of nimesulide in ocular medicine is particularly noteworthy. Its anti-inflammatory properties are being harnessed to treat conditions like dry eye syndrome.
Case Study: Topical Applications
Research indicated that topical administration of nimesulide could alleviate symptoms associated with dry eye syndrome by reducing inflammation and promoting epithelial healing. The study highlighted the effectiveness of HA-nimesulide formulations in enhancing corneal health and reducing inflammatory cell infiltration in the conjunctiva .
Chemical Modifications and Derivative Development
The ability to modify the chemical structure of nimesulide allows for the synthesis of various derivatives with potentially improved pharmacological profiles. Modifications such as acylation and sulfonation have been explored extensively.
Chemical Modification Insights
A systematic approach was taken to modify nimesulide through direct N-acylation and a two-step reduction process followed by regioselective acylation/sulfonation. These modifications resulted in compounds with varied biological activities, some exhibiting enhanced selectivity for COX-2 inhibition compared to their parent compound .
Mechanism of Action
The mechanism of action of N-(4-Amino-2-phenoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which plays a role in inflammation and cancer progression. The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Pharmacological Activity Comparison
- Anticancer Activity: this compound: Used in CA102N for CD44+ tumors, improving half-life and tumor permeability vs. free drugs .
Antibacterial/Antioxidant Activity :
- Solubility and Bioavailability: Amino-substituted derivatives (e.g., this compound) show higher aqueous solubility (logP ~1.2) compared to nitro analogues (logP ~2.5) .
Key Research Findings
- Structural-Activity Relationships (SAR): Amino vs. Nitro Groups: Amino substitution at the 4-position enhances solubility and target engagement, while nitro groups improve thermal stability but increase toxicity . Phenoxy vs. Methoxy Substituents: Phenoxy groups (e.g., in this compound) provide steric bulk for receptor binding, whereas methoxy groups (e.g., N-(4-Amino-2-methoxyphenyl)methanesulfonamide) enhance metabolic resistance .
- Therapeutic Potential: this compound derivatives show promise in targeted cancer therapy, with CA102N demonstrating a 3-fold increase in tumor accumulation vs. controls in murine models .
Biological Activity
N-(4-Amino-2-phenoxyphenyl)methanesulfonamide, commonly referred to as H-Nim, is a compound derived from nimesulide, which is known for its anti-inflammatory properties. This article explores the biological activity of H-Nim, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
H-Nim has the following chemical structure:
- Molecular Formula : C13H12N2O5S
- Molecular Weight : 308.31 g/mol
- CAS Number : 51765-60-7
The compound features a sulfonamide group, which is critical for its biological activity, particularly in inhibiting cyclooxygenase enzymes.
H-Nim primarily acts as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. The inhibition of COX-2 leads to decreased production of prostaglandins, which are mediators of inflammation and pain. Research indicates that H-Nim exhibits an IC50 value ranging from 70 nM to 70 μM for COX-2 inhibition, with minimal effect on COX-1 (IC50 > 100 μM) . This selectivity contributes to its anti-inflammatory effects while reducing the risk of gastrointestinal side effects typically associated with non-selective NSAIDs.
Anti-inflammatory Properties
H-Nim has demonstrated significant anti-inflammatory activity in various experimental models. For instance:
- In vitro studies have shown that H-Nim effectively reduces levels of pro-inflammatory cytokines such as IL-8 and MCP-1 in both cancerous and normal cells .
- In vivo studies indicate that H-Nim can significantly reduce fever induced by lipopolysaccharide (LPS) injections in rats, showcasing its potential as an antipyretic agent .
Anticancer Potential
Recent studies have explored the use of H-Nim in cancer therapy. A novel formulation, CA102N, involves covalently linking H-Nim to hyaluronic acid to target CD44 receptor-rich tumors. This approach aims to enhance solubility and extend the half-life of the drug. Pharmacokinetic studies revealed that approximately 94.9% of the administered dose was recovered at 240 hours post-dose, with significant accumulation in tumor tissues .
Table 1: Summary of Biological Activities
| Activity | Model | Findings |
|---|---|---|
| Anti-inflammatory | In vitro (cancer cells) | Reduced IL-8 and MCP-1 levels at 10 µM concentration |
| Antipyretic | In vivo (rat model) | Decreased fever response induced by LPS |
| Anticancer | Xenograft model | Enhanced efficacy in targeting CD44-rich tumors |
Pharmacokinetics
The pharmacokinetic profile of H-Nim shows a rapid distribution phase followed by a slower elimination phase. The half-life is approximately 22 hours, indicating sustained therapeutic levels in circulation post-administration . The primary route of elimination is renal, with about 77% excreted via urine.
Q & A
Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structure and purity of this compound?
- Methodological Answer : ¹H NMR analysis resolves characteristic peaks for the aromatic protons (δ 6.8–7.4 ppm), amino group (δ 4.5–5.0 ppm, broad), and methanesulfonyl group (δ 3.0–3.2 ppm, singlet). For example, in NiNH₂ (the target compound), the absence of nitro-group signals (δ 8.0–8.5 ppm) confirms successful reduction . Impurity detection requires integration of peak areas; a single set of signals indicates high purity .
Q. What stability considerations are critical for handling this compound in experimental workflows?
- Methodological Answer : The compound is sensitive to light and moisture. Store at 0–6°C under inert gas (e.g., N₂) to prevent decomposition. Stability tests via HPLC over 24–72 hours under ambient conditions can assess degradation rates. For long-term storage, lyophilization or desiccant-packed containers are recommended .
Advanced Research Questions
Q. What computational methods (e.g., DFT) are suitable for predicting the electronic structure and reactivity of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates molecular conformations, NMR chemical shifts, and vibrational spectra. For example, studies on N-(aryl)methanesulfonamides show that substituents on the phenyl ring alter electron density at the sulfonamide S=O groups, affecting reactivity . Software tools like Gaussian 09 or ORCA are recommended for modeling .
Q. How can researchers resolve discrepancies in biological activity data for sulfonamide derivatives, such as conflicting reports on COX-2 inhibition efficacy?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., cell type, IC₅₀ measurement protocols). Reproducibility requires standardized assays (e.g., COX-2 inhibition using purified enzyme kits) and statistical validation (e.g., Student’s t-test for significance, P < 0.05). Meta-analysis of structural analogs (e.g., nimesulide derivatives) can identify structure-activity relationships (SARs) .
Q. What crystallographic techniques are effective for analyzing the supramolecular interactions of this compound in solid-state studies?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with Cu-Kα radiation (λ = 1.54178 Å) resolves hydrogen-bonding networks. For example, ethanol solvates in the crystal lattice form O–H⋯O and N–H⋯O interactions, with dihedral angles <10° between aromatic and sulfonamide planes . Refinement software (SHELXL) and CCDC deposition ensure data reproducibility .
Q. How can regioselective functionalization of the amino group in this compound be achieved for targeted drug design?
- Methodological Answer : Protect the sulfonamide group with tert-butyldimethylsilyl (TBS) chloride before acylating the amino group. For example, coupling with 4-bromobenzoyl chloride in 1,4-dioxane/K₂CO₃ yields N-acylated derivatives with >90% regioselectivity (Scheme 1, ). LC-MS monitors reaction progress, and column chromatography (silica gel, ethyl acetate/hexane) purifies products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
